molecular formula C8H13NO3 B13508545 (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid

(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid

Cat. No.: B13508545
M. Wt: 171.19 g/mol
InChI Key: AZASNRYESURIMR-XPUUQOCRSA-N
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Description

(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid typically involves cycloaddition reactions. One common method is the (4+3) cycloaddition, where pyrrole derivatives react as the diene component to form aza-bridged bicyclic adducts . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: For large-scale production, process optimization is crucial. An optimized large-scale synthesis involves multiple transformations in a one-pot process, including debenzylation and ring hydrogenation of fused bicyclic rings . This method allows for the efficient production of the compound in multihundred gram quantities.

Chemical Reactions Analysis

Types of Reactions: (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other heterocyclic molecules such as pyridine, pyrrole, and their derivatives . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Uniqueness: What sets (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid apart is its unique fusion of a pyrrole ring with a pyran ring, creating a distinct bicyclic structure.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(3aR,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[4,3-b]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-7(11)8-2-3-9-6(8)1-4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m0/s1

InChI Key

AZASNRYESURIMR-XPUUQOCRSA-N

Isomeric SMILES

C1COC[C@@]2([C@H]1NCC2)C(=O)O

Canonical SMILES

C1COCC2(C1NCC2)C(=O)O

Origin of Product

United States

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